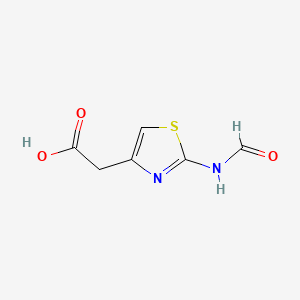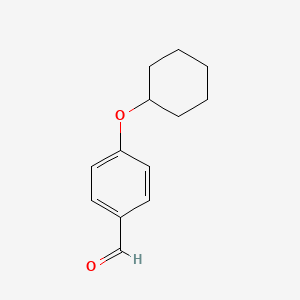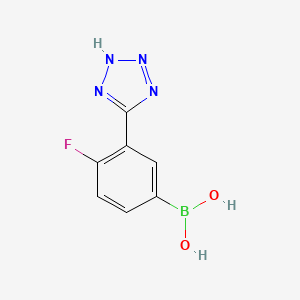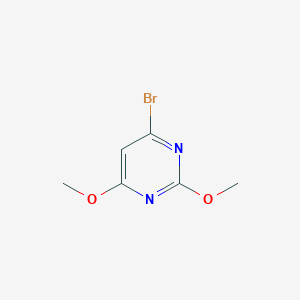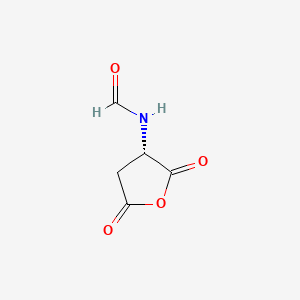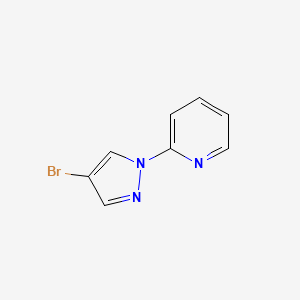
2-(4-Bromo-1h-pyrazol-1-yl)pyridine
描述
2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a derivative of pyrazole and pyridine, which are both important heterocyclic compounds in the field of chemistry and pharmaceuticals. The bromo-substituent on the pyrazole ring indicates potential reactivity for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds, such as 2,6-bis(4-bromopyrazol-1-yl)pyridine (L2), involves electrophilic halogenation of 2,6-bis(pyrazol-1-yl)pyridine . Another related compound, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, can be synthesized from 2,6-dihydroxy-isonicotinic acid through a multi-step process that includes a key bromination step . These methods suggest that the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine could similarly involve halogenation techniques.
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is characterized by the presence of a pyrazole ring attached to a pyridine ring, with a bromine atom substituent. The crystal structures of related compounds have been reported, which often exhibit interesting packing motifs and hydrogen bonding patterns . These structural features can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Compounds with bromo-substituents on a pyrazole ring, like 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, are typically reactive towards nucleophilic substitution reactions, which can be used to introduce various functional groups. The related compound 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor for a range of tridentate ligands for transition metals, indicating the versatility of bromo-pyrazolylpyridines in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine would be influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This could affect the boiling point, melting point, and solubility of the compound. The related compound [Fe(L2)2][BF4]2, where L2 is 2,6-bis(4-bromopyrazol-1-yl)pyridine, exhibits an abrupt spin-transition at 253 K, demonstrating the potential for interesting magnetic properties . The presence of the bromine atom also suggests potential for increased reactivity in chemical reactions, particularly in cross-coupling reactions.
科学研究应用
-
Pharmaceutical Applications
- Pyrazole and imidazole compounds have a wide range of applications in medicinal chemistry and drug discovery . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Synthesis of New Compounds
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Synthesis of Bioactive Chemicals
-
Development of New Drugs
- Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Anti-Tubercular Potential
-
Antileishmanial and Antimalarial Activities
未来方向
属性
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTMKCJYDXTYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463025 | |
| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1h-pyrazol-1-yl)pyridine | |
CAS RN |
77556-27-5 | |
| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromo-pyrazol-1-yl)-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

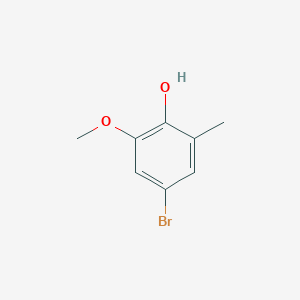
![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)
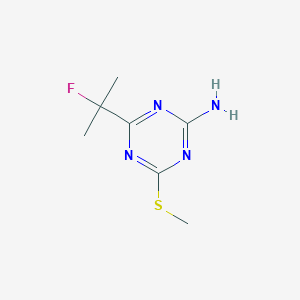
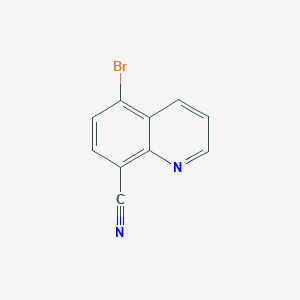

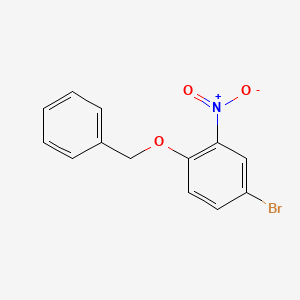
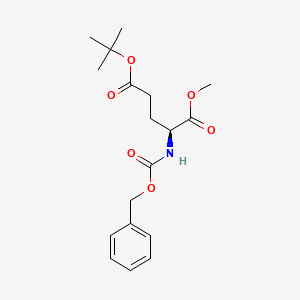
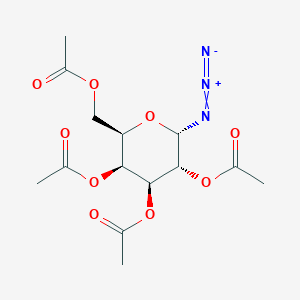
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
